N-(4-{3-[Dimethyl(phenyl)silyl]cyclohexa-2,4-dien-1-yl}butylidene)hydroxylamine
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Overview
Description
N-(4-{3-[Dimethyl(phenyl)silyl]cyclohexa-2,4-dien-1-yl}butylidene)hydroxylamine is a complex organic compound characterized by its unique structure, which includes a dimethyl(phenyl)silyl group attached to a cyclohexa-2,4-dien-1-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{3-[Dimethyl(phenyl)silyl]cyclohexa-2,4-dien-1-yl}butylidene)hydroxylamine typically involves multiple steps, starting with the preparation of the cyclohexa-2,4-dien-1-yl intermediate. This intermediate is then reacted with dimethyl(phenyl)silyl chloride under specific conditions to form the desired compound. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(4-{3-[Dimethyl(phenyl)silyl]cyclohexa-2,4-dien-1-yl}butylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions often conducted in polar solvents like ethanol or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(4-{3-[Dimethyl(phenyl)silyl]cyclohexa-2,4-dien-1-yl}butylidene)hydroxylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites.
Mechanism of Action
The mechanism by which N-(4-{3-[Dimethyl(phenyl)silyl]cyclohexa-2,4-dien-1-yl}butylidene)hydroxylamine exerts its effects involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(4-{Bis[4-(dimethylamino)phenyl]methylene}cyclohexa-2,5-dien-1-ylidene)-N-methylphenylmethanaminium chloride: A structurally similar compound with different substituents.
Cyclopentadienone derivatives: Compounds with similar cyclohexa-dienone structures but different functional groups.
Uniqueness
N-(4-{3-[Dimethyl(phenyl)silyl]cyclohexa-2,4-dien-1-yl}butylidene)hydroxylamine is unique due to the presence of the dimethyl(phenyl)silyl group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
831171-62-1 |
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Molecular Formula |
C18H25NOSi |
Molecular Weight |
299.5 g/mol |
IUPAC Name |
N-[4-[3-[dimethyl(phenyl)silyl]cyclohexa-2,4-dien-1-yl]butylidene]hydroxylamine |
InChI |
InChI=1S/C18H25NOSi/c1-21(2,17-11-4-3-5-12-17)18-13-8-10-16(15-18)9-6-7-14-19-20/h3-5,8,11-16,20H,6-7,9-10H2,1-2H3 |
InChI Key |
BPOBLTTUYJJNQH-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=CC=CC=C1)C2=CC(CC=C2)CCCC=NO |
Origin of Product |
United States |
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